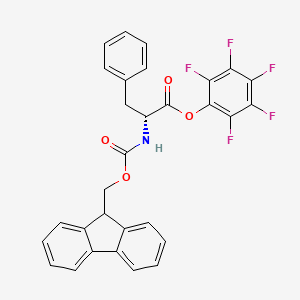

Fmoc-D-Phe-OPfp

Description

Contextualization of Fmoc-D-Phe-OPfp within Fluorenylmethoxycarbonyl (Fmoc) Chemistry

The development of Fmoc chemistry in the late 1970s by Eric Atherton and Bob Sheppard revolutionized peptide synthesis. lgcstandards.com This strategy employs the Fmoc group as a temporary protecting group for the N-terminus of an amino acid. lgcstandards.comthermofisher.com A key advantage of the Fmoc group is its lability to mild bases, such as piperidine (B6355638), which allows for its removal without affecting other protecting groups that are sensitive to acids. thermofisher.comwikipedia.org This orthogonality is a significant improvement over the older tert-butyloxycarbonyl (Boc) chemistry, which required the use of harsh acids like liquid hydrogen fluoride (B91410) for deprotection. altabioscience.com

The Fmoc solid-phase peptide synthesis (SPPS) method involves the stepwise addition of amino acids to a growing peptide chain that is attached to an insoluble resin support. lgcstandards.com The use of Fmoc-protected amino acids, like this compound, is central to this process. The Fmoc group ensures that the amino end of the amino acid does not react during the coupling step, thereby preventing unwanted side reactions and ensuring the correct peptide sequence. altabioscience.com The mild conditions of Fmoc chemistry have made it the preferred method for the synthesis of a wide range of peptides, including those with post-translational modifications. altabioscience.comnih.gov

Significance of D-Amino Acid Derivatives in Contemporary Peptide Research

While L-amino acids are the proteinogenic building blocks found in most naturally occurring proteins in mammals, D-amino acids play crucial biological roles and offer significant advantages in the design of therapeutic peptides. biopharmaspec.com The incorporation of D-amino acids, such as D-phenylalanine from this compound, into peptide sequences can confer several desirable properties.

One of the most significant benefits is increased resistance to enzymatic degradation. biopharmaspec.com Peptidases, the enzymes that break down peptides, are stereospecific and primarily recognize L-amino acids. By introducing D-amino acids, the resulting peptide becomes less susceptible to proteolysis, leading to an extended half-life in biological systems. biopharmaspec.comfrontiersin.org This enhanced stability is a critical factor in the development of peptide-based drugs. jpt.com

Furthermore, the presence of D-amino acids can influence the peptide's secondary structure and its interaction with biological targets. mdpi.comnih.gov In some cases, the incorporation of a D-amino acid is essential for receptor recognition and biological activity. mdpi.com For example, the natural opioid peptide dermorphin (B549996) requires a D-alanine residue to bind to its receptor. mdpi.com The strategic placement of D-amino acids can also be used to create specific peptide conformations, such as β-turns, which can be crucial for bioactivity. nih.gov The use of D-amino acid derivatives like this compound is therefore a key strategy in medicinal chemistry for creating novel and more effective peptide therapeutics. chemimpex.comjpt.com

Role of Pentafluorophenyl (OPfp) Esters as Activated Amino Acid Derivatives in Peptide Synthesis

In peptide synthesis, the formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. Pentafluorophenyl (OPfp) esters are highly effective activated esters used for this purpose. nih.gov The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenyl group an excellent leaving group, facilitating the nucleophilic attack by the free amino group of the growing peptide chain. nih.gov

The use of pre-formed Fmoc-amino acid pentafluorophenyl esters, such as this compound, offers several advantages over in-situ activation methods. These esters are often crystalline, stable, and easy to handle, which simplifies the automation of peptide synthesis. psu.educore.ac.uk They exhibit high reaction rates, comparable to those of symmetrical anhydrides, leading to efficient coupling and high purity of the final peptide. psu.edunih.gov The use of these activated esters avoids exposing the growing peptide chain to the activating reagent, which can help to minimize side reactions. nih.gov While their use is not as common as other coupling reagents, Fmoc-amino acid-OPfp esters are particularly valuable for incorporating sterically hindered amino acids and for specific applications where clean and rapid coupling is paramount. nih.govcore.ac.uk Research has shown that using Fmoc-amino acid pentafluorophenyl esters in a polar solvent like dimethylformamide (DMF), often with a catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt), leads to facile amide bond formation and high-purity peptide products. nih.govpsu.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHPSOMXNCTXPK-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of Peptide Bond Formation with Fmoc D Phe Opfp

Reaction Kinetics and Acylation Efficiency of Pentafluorophenyl Esters

Pentafluorophenyl esters are a class of highly reactive acylating agents used extensively in peptide synthesis to facilitate the formation of amide bonds. nih.gov Their heightened reactivity stems from the electron-withdrawing nature of the perfluorinated phenyl ring, which makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of the incoming amino acid or peptide chain. nih.gov This inherent reactivity translates to rapid coupling reactions, which is advantageous in both solid-phase and solution-phase peptide synthesis. nih.govhighfine.com

Kinetic studies comparing various active esters have demonstrated the superior acylation efficiency of pentafluorophenyl esters. The relative rate of coupling for OPfp esters is substantially higher than that of other halogenated or nitrated phenyl esters. For instance, a comparison of coupling speeds revealed a relative rate ratio of OPfp >> OPcp > ONp corresponding to 111 : 3.4 : 1. highfine.com This high coupling rate is beneficial for minimizing or eliminating undesirable side reactions that can occur during slower condensations. highfine.com The use of pre-formed Fmoc-amino acid-OPfp esters allows for rapid couplings and avoids exposing the growing peptide chain to the activating reagent, which can help reduce side reactions. nih.gov These stable, yet highly reactive, building blocks can often be isolated, purified by crystallization, and are routinely used in automated solid-phase peptide synthesis (SPPS). bachem.com

| Active Ester | Abbreviation | Relative Coupling Rate |

|---|---|---|

| Pentafluorophenyl Ester | OPfp | 111 |

| Pentachlorophenyl Ester | OPcp | 3.4 |

| p-Nitrophenyl Ester | ONp | 1 |

Role of Coupling Additives and Catalysts in Fmoc-D-Phe-OPfp Mediated Condensations

While this compound is highly reactive on its own, the efficiency of the coupling reaction can be further enhanced by the use of additives and catalysts. These substances can accelerate the rate of aminolysis and, in some cases, help to suppress side reactions such as racemization. sci-hub.se

The presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also a standard component of the coupling mixture. bachem.comembrapa.br The primary role of the base is to ensure that the incoming amino component is in its free amine form (R-NH2), which is the active nucleophile. It deprotonates the ammonium (B1175870) salt of the N-terminal amino acid on the growing peptide chain, which is typically protonated after the preceding Fmoc-deprotection step. embrapa.br However, the choice and amount of base are critical, as excess basicity can promote side reactions, most notably the racemization of the activated amino acid residue. bachem.comnih.gov

Investigation of Stereochemical Integrity During Coupling Reactions

Maintaining the stereochemical purity of the chiral amino acids is paramount in peptide synthesis. The activation of the carboxylic acid group, a necessary step for peptide bond formation, unfortunately, also increases the acidity of the α-proton, creating a risk of epimerization or racemization. mdpi.comspbu.ru

Analysis of Potential Racemization Pathways of D-Phenylalanine

For an activated amino acid like this compound, racemization (the conversion of the D-enantiomer to a mixture of D and L forms) can occur through two primary pathways.

Direct Enolization: Under basic conditions, a base can directly abstract the acidic α-proton of the activated ester. This generates a planar enolate intermediate. Subsequent reprotonation of this achiral intermediate can occur from either face, leading to a mixture of D- and L-isomers, thus compromising the enantiomeric purity of the product. mdpi.com The presence of bases required for the coupling reaction, such as DIPEA, can facilitate this pathway. nih.gov

Oxazolone (B7731731) Formation: A more common and often faster pathway for racemization involves the intramolecular formation of a 5(4H)-oxazolone intermediate. mdpi.comnih.gov The nitrogen of the Fmoc-urethane group can, in principle, attack the activated carbonyl of the PFP ester, but this is generally suppressed by the urethane (B1682113) structure. More relevant is the risk of oxazolone formation during segment coupling where the preceding peptide bond's nitrogen attacks the activated C-terminus. nih.gov However, even with single amino acid additions, the activated ester is susceptible. The resulting oxazolone has a highly acidic proton at the C4 position, which is readily abstracted by a weak base to form a symmetric oxazole (B20620) anion. Reprotonation or reaction of this intermediate with the amine nucleophile leads to a loss of stereochemical integrity. nih.gov

Methodologies for Maintaining Enantiomeric Purity in this compound Couplings

Several strategies are employed to ensure that the coupling of this compound proceeds with minimal to no loss of stereochemical integrity.

Use of Preformed Activated Esters: The use of stable, isolable activated esters like this compound is itself a primary strategy to combat racemization. bachem.com By pre-forming and purifying the active ester, one avoids exposing the amino acid to the coupling reagent (e.g., a carbodiimide) in the presence of the growing peptide chain, a scenario known to increase racemization risk. bachem.com

Addition of Racemization Suppressants: Additives like HOBt or its derivatives (e.g., 6-Cl-HOBt, HOAt) are highly effective at suppressing racemization. peptide.comluxembourg-bio.com When used with carbodiimides, they prevent the formation of highly reactive intermediates that promote racemization. In the context of an active ester coupling, while HOBt acts as a catalyst, it also helps to ensure that the reaction proceeds quickly and through a pathway that is less prone to racemization compared to base-catalyzed enolization. luxembourg-bio.com

Control of Basicity: Since racemization is often base-catalyzed, careful control over the basicity of the reaction medium is crucial. This includes using the minimum necessary amount of a hindered, non-nucleophilic base like DIPEA. In cases with a particularly high risk of racemization, a weaker base such as sym-collidine may be recommended. bachem.com In some protocols, coupling with PFP esters is performed under base-free conditions to minimize racemization, relying on the nucleophilicity of the free amine alone. bachem.com

Reaction Conditions: Minimizing the time the activated amino acid spends in the basic coupling solution (pre-activation time) and maintaining an appropriate temperature can also limit the extent of racemization. nih.gov

A study focused on minimizing cysteine racemization demonstrated the effectiveness of using Fmoc-Cys(Trt)-OPfp, highlighting the utility of PFP esters for incorporating racemization-prone residues. plos.org This approach is directly applicable to maintaining the stereochemical integrity of D-phenylalanine during synthesis.

Influence of Solvent Systems on Reaction Mechanisms and Outcomes

The choice of solvent is a critical parameter in peptide synthesis, profoundly influencing reaction rates, solvation of reagents and the peptide-resin, and the potential for side reactions. chemrxiv.orgnih.gov For couplings involving this compound, particularly in solid-phase synthesis, the solvent must effectively swell the polymer support and solvate the growing peptide chain to ensure that reactive sites are accessible. chemrxiv.orgpeptide.com

The most commonly used solvents in Fmoc-based peptide synthesis are N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and to a lesser extent, dichloromethane (B109758) (DCM). peptide.com

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that is widely used due to its excellent solvating properties for both the resin and the protected amino acid derivatives. peptide.com It is the solvent of choice for many coupling reactions with Fmoc-amino acid-OPfp esters, often in the presence of HOBt. nih.govresearchgate.net However, DMF can degrade over time to produce dimethylamine, a secondary amine that can cause premature cleavage of the Fmoc protecting group, potentially leading to deletion sequences or side-chain modifications. peptide.com

N-Methyl-2-pyrrolidone (NMP): NMP is another highly polar solvent that is often considered superior to DMF in its ability to solvate protected peptides and disrupt intermolecular hydrogen bonding that leads to peptide aggregation. nih.govpeptide.com Improved solvation can lead to higher coupling yields, especially in difficult sequences. nih.gov However, some reports indicate that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF. peptide.com

Solvent Polarity and Reaction Steps: Research has shown that the acylation reaction (coupling) is often more efficient in a less polar medium, whereas the Fmoc-deprotection step with piperidine (B6355638) requires a more polar solvent to achieve a high reaction rate. chemrxiv.org While using two different solvent systems might be ideal, in practice, a single solvent like DMF is often used as a compromise solution that performs adequately for both steps. chemrxiv.org The efficiency of a solvent system is not solely dependent on its polarity; other factors like its ability to form hydrogen bonds are also relevant. chemrxiv.org

Advanced Applications of Fmoc D Phe Opfp in Peptide Chemistry

Design and Synthesis of Modified Peptides Utilizing Fmoc-D-Phe-OPfp

The unique structural features of this compound, namely its D-configuration and pre-activated carboxyl group, are leveraged for the synthesis of a wide array of modified peptides designed to have enhanced stability, specific conformations, or novel biological functions.

Incorporation into Peptides Containing D-Amino Acid Residues

The incorporation of D-amino acids into peptide sequences is a key strategy for increasing their resistance to proteolytic degradation by enzymes, which typically recognize L-amino acids. mdpi.com This enhances the peptide's in vivo half-life, a crucial attribute for therapeutic candidates. This compound serves as a standard building block for introducing D-phenylalanine residues during Fmoc-based SPPS. alfa-chemistry.compeptanova.de

The pentafluorophenyl ester is a highly reactive leaving group, enabling rapid and efficient coupling of the D-phenylalanine residue to the growing peptide chain on the solid support. This high reactivity is advantageous as it can help minimize side reactions and drive the coupling reaction to completion. Standard SPPS protocols are employed, where the N-terminal Fmoc group of the resin-bound peptide is removed with a mild base like piperidine (B6355638), followed by the coupling of this compound. google.com This cycle is repeated to elongate the peptide chain. Research has demonstrated the use of Fmoc-D-amino acids in the synthesis of various D-amino acid-containing peptides (DAACPs). mdpi.com

| Peptide Type | Synthesis Strategy | Role of this compound | Research Finding |

| Motilin Antagonists | Solid-Phase Peptide Synthesis (SPPS) | Introduction of D-Phe residue | Used in the synthesis of motilin antagonist H-d-Phe-c[-Nε-Lys-Tyr-βAla-] to improve stability and receptor interaction. acs.org |

| General DAACPs | Fmoc-based SPPS | Standard building block | Fmoc-protected D-amino acids are routinely used to create peptides with enhanced stability against enzymatic post-translational processes. mdpi.com |

Synthesis of Glycosylated Peptides and Glycopeptide Analogs

Glycosylation is a critical post-translational modification that influences a peptide's solubility, stability, and biological activity. formulationbio.com The synthesis of glycopeptides is a complex process that typically relies on the use of pre-formed glycosylated amino acid building blocks. nih.gov

In this context, this compound is not directly involved in the glycosylation reaction itself. Instead, it is used as one of the standard amino acid building blocks in the stepwise SPPS of a glycopeptide that contains a D-phenylalanine residue in its sequence. The synthesis strategy involves:

Preparation of a Glycosylated Building Block: A glycosylated serine, threonine, or asparagine derivative (e.g., Fmoc-Ser(Ac₃-α-D-GalNAc)-OH) is synthesized separately. nih.govresearchgate.net Sometimes, these building blocks are also activated as OPfp esters to enhance coupling efficiency. acs.org

Stepwise SPPS: The glycopeptide is assembled on a solid support. When D-phenylalanine is required in the sequence, this compound is coupled. When the glycosylated residue is needed, the pre-prepared glycosylated amino acid building block is coupled. acs.org

Therefore, this compound is a component in the toolkit for building the peptide backbone of a glycopeptide, enabling the inclusion of D-phenylalanine alongside glycosylated residues to create complex glycopeptide analogs with tailored properties.

Methodologies for Cyclic Peptide Formation Involving D-Phenylalanine

Cyclic peptides often exhibit higher receptor affinity, selectivity, and metabolic stability compared to their linear counterparts due to their conformationally constrained structures. nih.gov The inclusion of D-phenylalanine can further stabilize the desired conformation. This compound is instrumental in the synthesis of the linear peptide precursors required for cyclization.

Several cyclization strategies are employed:

Head-to-Tail Cyclization: The linear peptide is synthesized on a resin, often using a highly labile linker. After assembly using building blocks like this compound, the protected peptide is cleaved from the support and cyclized in solution under high dilution to prevent oligomerization. nih.govemorychem.science

On-Resin Cyclization: The peptide is assembled on the resin, anchored via a side chain. The N- and C-termini are then deprotected and cyclized while still attached to the solid support, which can favor intramolecular reaction. google.comresearchgate.net

Side Chain-to-Side Chain Cyclization: Cyclization occurs between the side chains of two different amino acid residues within the peptide. google.com

| Cyclic Peptide Example | Cyclization Strategy | Role of this compound |

| Motilin Antagonist | Solution-phase head-to-tail cyclization | Building block for the linear precursor H-d-Phe-c[-Nε-Lys-Tyr-βAla-]. acs.org |

| Gramicidin S | Off-resin cyclization strategy | Starting residue in the SPPS of the linear precursor to enhance yield and purity. universiteitleiden.nl |

| General Cyclic Peptides | On-resin or solution-phase cyclization | Provides the D-Phe residue in the linear sequence prior to cyclization. google.com |

Synthesis of Lipopeptides and Other Bio-Conjugates

Lipidation, the attachment of a fatty acid chain to a peptide, is a powerful strategy to enhance membrane interaction, prolong half-life by binding to albumin, and improve bioavailability. nih.gov this compound can be used to construct the peptide portion of a lipopeptide.

Common synthetic approaches include:

On-Resin Acylation: The full peptide sequence, including the D-phenylalanine introduced via this compound, is assembled on the solid support. A fatty acid is then coupled to the deprotected N-terminus or a side-chain amine (e.g., of a Lysine (B10760008) residue). thieme-connect.de

Fragment Condensation: A peptide fragment containing D-Phe is synthesized and cleaved from the resin. Separately, a lipidated amino acid or peptide fragment is prepared. The two fragments are then joined in solution. A strategy involving a lipopeptide activated as a pentafluorophenyl ester (e.g., Fmoc-Pam₂Cys-Gly-OPfp) for condensation with a peptide has been described, highlighting the utility of OPfp esters in bioconjugation. rsc.orgresearchgate.net

Beyond lipidation, peptides containing D-Phe can be used as bioconjugates by attaching them to other molecules like carrier proteins, polymers, or metal complexes to impart specific functionalities. chemimpex.comuni-regensburg.de The activated ester of this compound ensures the efficient synthesis of the peptide component prior to its conjugation.

Elaboration of C-Terminally Modified Peptides

Modifying the C-terminus of a peptide from the standard carboxylic acid or amide to an ester, alcohol, or thioester can significantly alter its biological properties. nih.gov The synthesis of such peptides via Fmoc-SPPS requires specialized linkers and cleavage strategies, as standard cleavage with trifluoroacetic acid (TFA) typically yields the free acid. sigmaaldrich.comthermofisher.com

This compound is used as an internal building block to construct the desired peptide sequence on these specialized resins.

Synthesis of Peptide Alcohols: A peptide can be assembled on a 2-chlorotrityl resin, and after cleavage, the protected peptide can be reduced to the corresponding alcohol. Alternatively, a C-terminal β-amino alcohol can be attached to the resin first, followed by peptide assembly. nih.gov

Synthesis of Peptide Thioesters: These are valuable intermediates for native chemical ligation. They can be prepared by using specific "safety-catch" linkers or resins that allow for cleavage into a thioester. sigmaaldrich.combachem.com

Cyclic Urethane (B1682113) Technique (CUT): A more universal strategy involves modifying a C-terminal serine residue into a cyclic urethane on the resin. This activates the backbone for nucleophilic attack by various agents to generate C-terminally modified acids, esters, and amides. rsc.org

In all these advanced methods, this compound plays its conventional but crucial role: the efficient and reliable incorporation of a D-phenylalanine residue at the desired position within the peptide chain that is destined for C-terminal modification.

Creation of Peptide Libraries for High-Throughput Screening

Peptide libraries are powerful tools for drug discovery, allowing for the rapid screening of millions of compounds to identify "hits" with high affinity for a biological target. nih.gov The synthesis of these libraries, especially large combinatorial ones, often utilizes the "split-and-pool" method. nih.gov

The high reactivity of pentafluorophenyl esters makes reagents like this compound highly suitable for library synthesis. acs.org Efficient and near-quantitative coupling reactions are essential in every step of library synthesis to ensure that all intended peptide sequences are present in the final mixture. The use of pre-activated OPfp esters can drive coupling reactions to completion, which is critical in automated or high-throughput synthesis formats. acs.org

By including this compound in the mix of building blocks, researchers can generate libraries of peptides containing D-phenylalanine. Screening these libraries can lead to the discovery of potent and stable peptide-based drug candidates that might not be accessible from libraries containing only L-amino acids. For example, a library of tyrocidine analogues was created by replacing D-Phe at specific positions to improve the therapeutic index. nih.gov

Application in Peptide-Based Biomaterials Research

The incorporation of non-natural amino acids like D-phenylalanine, facilitated by reagents such as this compound, is a cornerstone of modern biomaterial design. This approach allows for the creation of materials with enhanced stability and novel self-assembling properties.

The formation of these hydrogels can be triggered by various methods, including a solvent-switch or a pH change. nih.govnih.gov In the solvent-switch method, the Fmoc-peptide derivative is dissolved in a suitable organic solvent, and the subsequent addition of an aqueous buffer induces self-assembly and gelation. nih.govmdpi.com The pH-switch method relies on altering the pH to a point where the electrostatic repulsion between the molecules is minimized, allowing self-assembly to occur. researchgate.netnih.govrsc.org Studies have shown that Fmoc-diphenylalanine (Fmoc-FF), a related structure, forms an entangled network of flexible fibrils at high pH, while creating more rigid, flat ribbons at intermediate pH values. nih.gov The resulting hydrogels are often composed of entangled nanofibers that trap large amounts of water, creating a three-dimensional scaffold. researchgate.netresearchgate.net

Table 1: Factors Influencing Fmoc-Amino Acid Hydrogelation

| science Factor | description Description | biotech Impact on Self-Assembly | link Reference |

|---|---|---|---|

| Fmoc Group | The N-terminal fluorenylmethoxycarbonyl group. | Provides strong π-π stacking interactions, which are a primary driving force for the assembly of nanofibers. d-nb.info | d-nb.infomdpi.com |

| pH | Acidity or alkalinity of the solvent. | Affects the protonation state of the C-terminal carboxyl group, influencing electrostatic interactions and triggering assembly/disassembly. nih.gov | researchgate.netnih.gov |

| Solvent Composition | The use of organic co-solvents (e.g., DMSO, ethanol) with water. | The "solvent-switch" method triggers self-assembly by moving from a "good" solvent to a "bad" one, promoting peptide aggregation. nih.govmdpi.com | nih.govmdpi.com |

| Stereochemistry (D vs. L) | The chiral configuration of the amino acid. | Can alter the packing of peptide molecules, leading to different nanofiber morphologies and hydrogel properties. nih.govrsc.org | nih.govrsc.org |

A significant challenge in creating peptide-based biomaterials for in vivo applications is their susceptibility to degradation by proteases. mdpi.comrsc.org The primary principle behind incorporating D-amino acids, such as D-phenylalanine, is to enhance the biomaterial's stability. nih.govresearchgate.net

Proteolytic enzymes are chiral and specifically recognize L-amino acid residues. americanpeptidesociety.orglifetein.com By substituting an L-amino acid with its D-enantiomer, the peptide sequence becomes resistant to enzymatic cleavage, prolonging the functional lifetime of the biomaterial scaffold. nih.govmdpi.com This strategy is crucial for applications like tissue engineering and controlled drug release, where the material's structural integrity over time is paramount. rsc.org

Beyond stability, the inclusion of D-amino acids can also be used to control the secondary structure and self-assembly behavior of peptides. nih.gov For instance, the introduction of a D-phenylalanine residue can stabilize specific turns or conformations in a peptide chain, which can be essential for biological activity or for directing the self-assembly process into desired nanostructures. nih.gov In some cases, the use of D-amino acids has led to unexpected but beneficial effects on the biological performance and cytotoxicity of the resulting biomaterials. nih.gov A notable example is the use of D-phenylalanine within cyclic RGD peptides (e.g., cyclo(-RGDfK-), where 'f' is D-Phe) to create potent cell adhesion motifs for modifying biomaterial surfaces. nih.gov

Investigations into Hydrogel Formation and Self-Assembly Processes

Research in Drug Discovery and Development Paradigms

In drug discovery, this compound is instrumental in synthesizing peptide-based therapeutics with improved pharmacological profiles. The stereochemical modification it enables is a key strategy for overcoming the inherent limitations of natural peptides as drugs.

Protein-protein interactions (PPIs) represent a vast and challenging class of therapeutic targets. researchgate.netfrontiersin.org These interactions often occur over large, flat surface areas, making them difficult to disrupt with traditional small-molecule drugs. researchgate.netnih.gov Peptides, due to their larger size, are well-suited to target these interfaces. nih.govarxiv.org However, the therapeutic potential of natural peptides is often limited by poor stability and conformational flexibility. researchgate.net

The synthesis of peptide-based PPI modulators using building blocks like this compound addresses these limitations. Incorporating D-amino acids enhances proteolytic stability, a critical requirement for any peptide drug. mdpi.com Furthermore, the stereochemistry of D-amino acids can be used to constrain the peptide into a specific bioactive conformation. For example, research has shown that an N-terminal D-phenylalanine can act as a "helical lariat," stabilizing the α-helical structure required for a peptide to bind to targets like the anti-apoptotic protein Mcl-1. chemrxiv.org This structural stabilization can significantly increase the binding affinity and inhibitory potency of the peptide. chemrxiv.org Therefore, the strategic placement of D-phenylalanine is a powerful tool in designing effective modulators for previously "undruggable" PPI targets. arxiv.orgrichmond.edu

The most significant hurdle for peptide therapeutics is their rapid degradation by proteases in the body, leading to a very short half-life. mdpi.comresearchgate.net Stereochemical modification, specifically the substitution of natural L-amino acids with their D-enantiomers, is a widely adopted and highly effective strategy to overcome this problem. americanpeptidesociety.orglifetein.com

Since proteases are chiral enzymes optimized to recognize and cleave peptide bonds between L-amino acids, the presence of a D-amino acid at or near a cleavage site disrupts this recognition. americanpeptidesociety.orglifetein.com This makes the peptide bond resistant to hydrolysis, thereby extending the peptide's circulation time and bioavailability. mdpi.comresearchgate.net The use of this compound allows for the precise, site-specific incorporation of D-phenylalanine into a peptide sequence during solid-phase peptide synthesis. chemimpex.com

This strategy has proven successful in developing long-lasting analogues of natural peptide hormones and other bioactive peptides. nih.govresearchgate.net While enhancing stability, it is crucial that the modification does not compromise the peptide's biological activity. Often, systematic D-amino acid scanning is performed to identify positions where stereochemical inversion is tolerated or even beneficial for binding affinity. researchgate.netresearchgate.net

Table 2: Comparison of Peptides with L-Amino Acids vs. D-Amino Acids

| biotech Property | chevron_right Peptides with L-Amino Acids (Natural) | done_all Peptides with D-Amino Acids (Modified) | link Reference |

|---|---|---|---|

| Proteolytic Stability | Low; rapidly degraded by proteases. | High; resistant to enzymatic degradation. mdpi.com | mdpi.comamericanpeptidesociety.orglifetein.com |

| In Vivo Half-Life | Typically short (minutes). | Significantly prolonged. nih.gov | nih.govresearchgate.net |

| Bioavailability | Generally poor. | Often improved due to increased stability. lifetein.com | lifetein.commdpi.com |

| Immunogenicity | Can be immunogenic. | Generally considered to have lower immunogenicity. | researchgate.net |

| Conformation | Adopts natural secondary structures (α-helix, β-sheet). | Can be used to induce or stabilize specific, non-natural conformations to enhance activity. chemrxiv.org | nih.govchemrxiv.org |

Analytical and Characterization Research for Peptides Synthesized Using Fmoc D Phe Opfp

Chromatographic Methodologies for Product Purity and Identity Assessment

Chromatographic techniques are fundamental for assessing the purity of synthetic peptides and for isolating the target peptide from a complex mixture of by-products.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis and purification of peptides synthesized using Fmoc-D-Phe-OPfp. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Detailed Research Findings:

The separation of peptides containing D-phenylalanine is typically achieved on C18 columns. The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile, with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. For applications where the collected fractions will be analyzed by mass spectrometry, volatile modifiers such as formic acid are preferred over phosphoric acid. sielc.com

A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to separate the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and by-products from side reactions. The purity of the crude peptide can be assessed by integrating the peak area of the target peptide relative to the total peak area of all components in the chromatogram. For purification, fractions corresponding to the main peak are collected, combined, and lyophilized.

| Parameter | Typical Conditions for Peptide Analysis |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 30-60 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

This table presents typical starting conditions for the HPLC analysis of peptides. The actual parameters may need to be optimized based on the specific properties of the peptide.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method to monitor the progress of individual coupling and deprotection steps during peptide synthesis. While not providing the high resolution of HPLC, it is invaluable for making qualitative assessments in real-time.

Detailed Research Findings:

For monitoring the coupling of this compound, a small sample of the resin is taken before and after the coupling reaction. After cleavage from the resin, the samples are spotted on a TLC plate. The disappearance of the free amine (visualized with a ninhydrin (B49086) stain) and the appearance of the new peptide spot indicate a successful coupling reaction. Similarly, the removal of the Fmoc protecting group can be monitored by observing the appearance of a fluorescent spot under UV light corresponding to the dibenzofulvene-piperidine adduct in the deprotection solution. A semi-quantitative ninhydrin test can also be used to confirm the presence of free amines on the resin after deprotection. nih.gov

| Application | TLC System | Visualization |

| Coupling Monitoring | Silica gel plates; Mobile phase: Chloroform/Methanol/Acetic Acid (e.g., 90:8:2) | Ninhydrin stain for free amines |

| Deprotection Monitoring | Silica gel plates; Mobile phase: Dichloromethane (B109758)/Methanol (e.g., 95:5) | UV light (254 nm and 365 nm) for Fmoc group and adduct |

This table provides examples of TLC systems for monitoring key steps in peptide synthesis. The choice of mobile phase may vary depending on the peptide sequence.

Gas Chromatography (GC) for Specific Derivative Analysis

Gas Chromatography (GC) is not typically used for the direct analysis of intact peptides due to their low volatility. However, it is a powerful technique for the analysis of the amino acid composition of a synthesized peptide after hydrolysis and derivatization. This is particularly important for confirming the incorporation of D-phenylalanine and assessing its enantiomeric purity.

Detailed Research Findings:

To determine the amino acid composition, the synthesized peptide is first hydrolyzed into its constituent amino acids, typically using 6N HCl. The resulting amino acids are then derivatized to make them volatile. A common derivatization method involves esterification followed by acylation. For the analysis of enantiomeric purity, chiral derivatizing agents or a chiral GC column are used. For instance, amino acids can be derivatized with a fluoroalkyl chloroformate, and the resulting derivatives can be separated on a chiral capillary column, such as Chirasil-Val. nih.govresearchgate.net This allows for the quantification of the D- and L-enantiomers of each amino acid, confirming the successful incorporation of D-Phe and the absence of significant racemization. Isotope dilution GC-mass spectrometry can provide accurate and reliable data on less than 100 fmol of material. acs.org

| Analysis Type | Derivatization Reagent | GC Column | Detector |

| Amino Acid Composition | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Non-polar capillary column (e.g., DB-5) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Enantiomeric Purity | Pentafluoropropyl chloroformate | Chiral capillary column (e.g., Chirasil-Val) | Flame Ionization Detector (FID) |

This table outlines common GC methods for the analysis of amino acid composition and enantiomeric purity of hydrolyzed peptides. Specific reagents and columns may be chosen based on the desired separation and sensitivity.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the primary structure and gaining insights into the higher-order structure of peptides synthesized with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Sequence Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of peptides in solution.

Detailed Research Findings:

One-dimensional (1D) ¹H NMR spectra can provide a preliminary assessment of the peptide's structure and purity. The dispersion of amide proton signals in the 1D spectrum can indicate the extent of ordered structure in the peptide. chemrxiv.org

Two-dimensional (2D) NMR techniques, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used for complete sequence-specific resonance assignment. researchgate.net TOCSY spectra reveal through-bond correlations between protons within the same amino acid residue, allowing for the identification of the spin systems of different amino acid types. NOESY spectra show through-space correlations between protons that are close in space, which is crucial for determining the peptide's conformation and for sequential assignment of residues along the peptide backbone. The presence of a D-amino acid can influence the local conformation, which may be reflected in unique NOE patterns or altered chemical shifts compared to an all-L-peptide. The chirality of a substrate has been shown to have minimal effect on the rate of enzymatic dephosphorylation in water, a finding supported by NMR data. nih.gov

| NMR Experiment | Information Obtained |

| 1D ¹H NMR | Preliminary structural assessment, purity, amide proton dispersion |

| 2D TOCSY | Identification of amino acid spin systems |

| 2D NOESY | Sequential resonance assignment, conformational analysis, inter-proton distances |

| ¹H-¹³C HSQC | Correlation of protons with their directly attached carbon atoms |

This table summarizes the application of various NMR experiments in the characterization of synthetic peptides.

Mass Spectrometry (MS), Including MALDI-MS, for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental technique for confirming the molecular weight of the synthesized peptide and for verifying its amino acid sequence through fragmentation analysis.

Detailed Research Findings:

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a widely used technique for the rapid and accurate determination of the molecular weight of peptides. nih.gov In MALDI-MS, the peptide is co-crystallized with a matrix, and a laser pulse is used to desorb and ionize the analyte. The time-of-flight (TOF) analyzer then separates the ions based on their mass-to-charge ratio (m/z). This provides a quick confirmation that the peptide of the correct molecular weight has been synthesized. MALDI-MS is also useful for characterizing crude peptides after cleavage from the resin. thieme-connect.de

Tandem mass spectrometry (MS/MS) is employed for sequence verification. In this technique, the parent ion corresponding to the synthesized peptide is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are then analyzed to deduce the amino acid sequence. The mass difference between adjacent b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the confirmation of the peptide sequence, including the presence of the D-phenylalanine residue.

| Technique | Application | Key Findings |

| MALDI-TOF MS | Molecular weight determination of the intact peptide. | Confirms the successful synthesis of the full-length peptide. |

| Electrospray Ionization (ESI)-MS | Molecular weight determination and coupling to HPLC for LC-MS analysis. | Provides real-time mass information for eluted peaks from HPLC. |

| Tandem MS (MS/MS) | Peptide sequencing through fragmentation analysis. | Verifies the amino acid sequence and confirms the incorporation of D-Phe. |

This table highlights the primary applications of different mass spectrometry techniques in the analysis of synthetic peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides in solution. thieme-connect.de It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, including the peptide backbone. The resulting CD spectrum provides a distinct fingerprint for various secondary structural motifs such as α-helices, β-sheets, β-turns, and random coils. ub.edu

The introduction of a D-amino acid like D-phenylalanine via this compound can significantly influence the peptide's conformational landscape. D-amino acids are known to disrupt or break α-helical and β-sheet structures and can act as potent inducers of specific β-turn conformations (e.g., Type I' or Type II' turns). This conformational impact is readily detectable by CD spectroscopy.

Research Findings: A hypothetical peptide containing a D-phenylalanine residue incorporated using this compound would be analyzed by CD spectroscopy to assess its secondary structure. The analysis would involve dissolving the purified peptide in a suitable solvent, often aqueous buffer or structure-promoting solvents like 2,2,2-trifluoroethanol (B45653) (TFE), and recording the spectrum, typically from 190 to 260 nm. psu.edu

An α-helix is characterized by strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm.

A β-sheet structure shows a negative band near 218 nm and a positive band around 195 nm.

A random coil conformation typically displays a strong negative band near 198 nm.

β-turns , often induced by D-amino acids, have more varied spectra, but a Type II' turn, which is stereochemically favored by a D-amino acid at the i+2 position, would produce a characteristic spectrum distinct from standard helices or sheets.

By comparing the CD spectrum of the D-Phe-containing peptide to a control peptide with L-Phe at the same position, researchers can precisely determine the structural consequences of the D-amino acid incorporation.

Table 1: Representative CD Spectroscopy Data for Different Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) | Characteristic Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| α-Helix | ~192 (Positive)~208 (Negative)~222 (Negative) | +70,000-35,000-32,000 |

| β-Sheet | ~195 (Positive)~218 (Negative) | +20,000-15,000 |

| β-Turn (Type I) | ~200 (Positive)~220-230 (Weak Negative) | +10,000-5,000 |

| Random Coil | ~198 (Negative) | -40,000 |

Advanced Stereochemical Analysis of Synthesized Peptides

Ensuring the stereochemical integrity of a synthesized peptide is paramount, especially when intentionally incorporating a D-amino acid. The goal is to verify that this compound successfully introduced the D-enantiomer and that no racemization (conversion of the D-form to the L-form or vice-versa) occurred during the coupling or subsequent synthesis steps. The use of OPfp esters is advantageous as they mediate coupling with minimal epimerization because no added base is required in the reaction. sigmaaldrich-jp.com

Research Findings: Advanced chromatographic techniques are the primary methods for stereochemical analysis of peptides. researchgate.net The standard procedure involves:

Total Acid Hydrolysis: The final peptide is hydrolyzed into its constituent amino acids using 6M HCl at ~110°C for 24 hours.

Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent (e.g., Marfey’s reagent) to form diastereomers.

Chromatographic Separation: These diastereomers can then be separated and quantified using standard reversed-phase high-performance liquid chromatography (RP-HPLC).

Alternatively, direct analysis can be performed using chiral chromatography, which employs a chiral stationary phase (CSP) in an HPLC or Gas Chromatography (GC) system to separate the enantiomeric amino acids without prior derivatization. researchgate.net This method allows for the direct quantification of D- and L-phenylalanine in the hydrolysate. The results would be expected to show a high abundance of D-Phe and negligible levels of L-Phe, confirming the successful and stereochemically pure incorporation.

Table 2: Illustrative Chiral HPLC Data for Stereochemical Analysis of a Hydrolyzed Peptide

| Analyte | Retention Time (minutes) | Peak Area (%) | Stereochemical Purity |

| L-Phenylalanine Standard | 15.2 | N/A | N/A |

| D-Phenylalanine Standard | 18.5 | N/A | N/A |

| Peptide Hydrolysate Peak 1 | 15.3 | 0.5% | 99.0% D-Phe |

| Peptide Hydrolysate Peak 2 | 18.5 | 99.5% |

Real-Time Monitoring of Reaction Progress and Coupling Completion

To optimize SPPS, it is highly beneficial to monitor the progress of coupling reactions in real time. This ensures that each coupling step goes to completion, thereby maximizing the yield of the desired full-length peptide and simplifying subsequent purification. Several Process Analytical Tools (PAT) are compatible with the use of Fmoc-amino acid-OPfp esters. csic.es

Research Findings: The coupling of this compound to the free amine on the resin can be monitored by various methods:

Colorimetric Methods (Bromophenol Blue Test): This is a simple and effective method for monitoring couplings involving OPfp esters. The indicator dye bromophenol blue forms a blue ion-pair with the basic free amino groups on the solid support. As the coupling reaction with this compound proceeds and consumes the free amines, the blue color fades to pale yellow, indicating the reaction is complete. sigmaaldrich-jp.com

Conductivity Measurements: The electrical conductivity of the reaction mixture can be monitored continuously. During the coupling of an activated ester like this compound, changes in the concentration of ionic species in the solution lead to a corresponding change in conductivity. The reaction is considered complete when the conductivity profile reaches a stable plateau. This method has been successfully demonstrated for pentafluorophenyl esters. nih.govgoogle.com

Refractive Index (RI) Monitoring: Refractometry can be used to monitor the full SPPS process, including coupling. As this compound is consumed from the solution and transferred to the solid-phase resin, the refractive index of the liquid phase changes. Online RI monitoring allows for precise determination of the reaction endpoint, helping to optimize reaction times and reduce solvent and reagent consumption. csic.es

Table 3: Comparison of Real-Time Monitoring Techniques for this compound Coupling

| Monitoring Technique | Principle | Advantages | Applicability Notes |

| Bromophenol Blue Test | Colorimetric indication of free amines on the resin. sigmaaldrich-jp.com | Simple, low-cost, visually intuitive. | Ideal for manual synthesis and SPOT synthesis arrays. sigmaaldrich-jp.com |

| Conductivity Measurement | Detects changes in ionic species concentration in the reaction solution. nih.gov | Quantitative, automatable, provides kinetic data. | Well-suited for automated continuous-flow synthesizers. google.com |

| Refractive Index (RI) | Measures the change in solution composition as the amino acid is consumed. csic.es | Highly sensitive, quantitative, can monitor all SPPS steps (coupling, washing, deprotection). csic.es | A powerful PAT for process optimization and greener synthesis. csic.es |

Challenges and Innovations in Fmoc D Phe Opfp Mediated Synthesis

Addressing Sequence-Dependent Synthesis Difficulties and Aggregation Phenomena

A primary obstacle in SPPS is the tendency of the growing peptide chain to aggregate on the solid support, particularly with hydrophobic sequences or those prone to forming stable secondary structures like β-sheets. sigmaaldrich.comacs.org This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling steps, which results in deletion sequences and low yields. While Fmoc-D-Phe-OPfp itself does not cause aggregation, its high reactivity is advantageous when coupling to a poorly solvated or sterically hindered N-terminus of an aggregated chain. sigmaaldrich.com

Innovations to overcome aggregation focus on disrupting the inter- and intrachain hydrogen bonds responsible for the phenomenon. These strategies are employed in syntheses regardless of the specific coupling chemistry used for a given residue, including this compound.

Backbone Protection: The most effective methods involve the temporary modification of the peptide backbone. Incorporating building blocks like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids prevents hydrogen bond formation. peptide.com

Pseudoproline Dipeptides: Introducing pseudoproline dipeptides, which are cyclic derivatives of Ser, Thr, or Cys, acts as a "kink" in the peptide backbone, disrupting secondary structure formation. chempep.com These are particularly effective at improving solvation and coupling efficiency. chempep.com

Chaotropic Salts and Solvents: Changing the synthesis environment can improve solvation. This includes switching the primary solvent from dimethylformamide (DMF) to N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl. sigmaaldrich.com

Specialized Resins: The choice of solid support plays a crucial role. Low-loading resins or supports based on polyethylene (B3416737) glycol (PEG), such as NovaSyn® TG, improve the solvation of the peptide chain and reduce aggregation. sigmaaldrich.comchempep.com

| Strategy | Mechanism | Example(s) | Reference |

|---|---|---|---|

| Backbone Protection | Temporarily masks amide nitrogens, preventing interchain hydrogen bonding. | Fmoc-AA-(Dmb)Gly-OH | peptide.com |

| Pseudoproline Dipeptides | Induces a "kink" in the peptide backbone, disrupting β-sheet formation. | Fmoc-Xaa-Ser(ψMe,MePro)-OH | chempep.com |

| Chaotropic Agents | Disrupt hydrogen bonding networks, improving resin and peptide solvation. | Addition of LiCl or KSCN to solvents. | sigmaaldrich.com |

| Specialized Solvents | Enhance solvation of the growing peptide chain. | N-Methylpyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO) | sigmaaldrich.com |

| Low-Load / PEG Resins | Increases the distance between peptide chains, reducing intermolecular aggregation. | NovaSyn® TGA resin, ChemMatrix® resin | sigmaaldrich.comchempep.com |

Mitigation of Undesired Side Reactions

Aspartimide formation is a notorious side reaction in Fmoc-SPPS, occurring when the peptide backbone nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue. biotage.comiris-biotech.de This reaction is catalyzed by the base (typically piperidine) used for Fmoc deprotection and is highly dependent on the sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic. peptide.comiris-biotech.de The resulting cyclic imide can be opened by nucleophiles to yield a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide, and their epimers, which are often difficult to separate from the target product.

Sterically Hindered Side-Chain Protection: Using bulkier ester protecting groups on the Asp side chain, such as 3-methylpent-3-yl (Mpe) or 5-butyl-5-nonyl (OBno), sterically hinders the initial cyclization step. biotage.comresearchgate.net Fmoc-Asp(OBno)-OH has been shown to provide exceptional protection, even in challenging Asp-Gly sequences.

Backbone Amide Protection: Incorporating a Dmb group on the nitrogen of the residue following Asp provides complete protection by preventing the nucleophilic attack that initiates the reaction. peptide.combiotage.com

Modified Deprotection Conditions: Adding acidic modifiers like formic acid or additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution can lower the basicity and reduce the rate of aspartimide formation. semanticscholar.orgpeptide.combiotage.com

The loss of chiral integrity (epimerization or racemization) at the α-carbon is a critical issue that can compromise the biological activity of the final peptide. This is particularly a risk for certain amino acids (e.g., Cys, His) and during specific steps, such as the activation of the carboxylic acid for coupling. chempep.com

A significant advantage of using pre-activated building blocks like this compound is the minimization of epimerization. bachem.comcapes.gov.brrsc.org The OPfp ester is formed and purified beforehand, allowing the subsequent coupling reaction to proceed under mild, base-free conditions which reduces the risk of racemizing the activated residue. bachem.com In contrast, in situ activation methods, especially those using carbodiimides or uronium/phosphonium salts in the presence of excess base, can significantly increase the risk of epimerization. chempep.com Research on the synthesis of cyclic peptides, where the C-terminal residue is particularly prone to racemization during activation for cyclization, has shown that using pre-activated pentafluorophenyl esters significantly overcomes this problem. capes.gov.br

| Activation Method | Description | Epimerization Risk | Reference |

|---|---|---|---|

| Pre-activated OPfp Esters | Stable, purified active esters (e.g., this compound) used directly for coupling. | Low; coupling can be performed without added base, minimizing risk. | bachem.comcapes.gov.brrsc.org |

| Carbodiimides (e.g., DIC, DCC) + Additive | In situ activation to form an active ester or symmetrical anhydride. Additives like HOBt or Oxyma are used to suppress racemization. | Low to Moderate; depends on conditions and additives. | bachem.com |

| Uronium/Phosphonium (e.g., HBTU, HATU, PyBOP) | In situ activation, often in the presence of a tertiary base (e.g., DIPEA). | Moderate to High; risk increases with excess base and for sensitive residues like Cys and His. | chempep.comsigmaaldrich.com |

Control of Aspartimide Formation and Related Isomerization

Strategies for Improved Reaction Yields and Product Purity

The use of this compound directly contributes to higher reaction yields and improved product purity. As a pre-activated and highly purified reagent, it circumvents several issues associated with in situ activation. bachem.com

Elimination of Coupling Byproducts: In situ reagents like DIC produce urea (B33335) byproducts that can be difficult to remove, while uronium reagents like HBTU can lead to guanidinylation of the free N-terminus if not used correctly. bachem.com Using a purified OPfp ester avoids these contaminants entirely.

High Reactivity: Kinetic studies have shown that OPfp esters are among the most reactive activated esters used in peptide synthesis, ensuring rapid and complete coupling reactions. highfine.compeptide2.com This minimizes the formation of deletion sequences, which are common when coupling is sluggish or incomplete.

Development of Novel Linkers and Solid Supports Compatible with this compound

The versatility of building blocks like this compound is enhanced by the continuous development of new linkers and solid-phase supports. These innovations expand the types of peptides that can be synthesized, such as those with modified C-termini or protected peptide fragments. This compound is compatible with virtually all supports and linkers designed for the Fmoc/tBu strategy. acs.orgresearchgate.net

Acid-Labile Linkers: These are the most common linkers. The sensitivity to acid can be tuned, from the workhorse Wang linker to hyper-sensitive linkers like 2-chlorotrityl (2-CTC), which allow for the cleavage of the peptide while keeping acid-labile side-chain protecting groups intact. acs.orgresearchgate.net

Safety-Catch Linkers: These linkers are stable to both the acidic and basic conditions of SPPS. nih.gov They require a discrete chemical activation step (e.g., reduction or oxidation) to render them cleavable, offering an extra dimension of orthogonality. nih.govnih.gov

Specialized Supports: Modern resins are designed to improve synthesis outcomes. PEG-based resins (e.g., ChemMatrix®, NovaSyn® T) enhance solvation and are ideal for long or aggregating sequences. sigmaaldrich.comchempep.com

Silyl Linkers: Novel silicon-based linkers have been developed that offer cleavage under fluoride-based or varied acidic conditions, providing alternative strategies for peptide synthesis. soton.ac.uk

| Linker Type | Example | Cleavage Condition | Key Feature | Reference |

|---|---|---|---|---|

| Standard Acid-Labile | Wang Linker | High % TFA | Produces C-terminal acids. | acs.org |

| Hyper Acid-Labile | 2-Chlorotrityl (2-CTC) | Dilute TFA (e.g., 1%) | Allows synthesis of protected peptide fragments. | acs.org |

| Amide-Producing | Rink Amide Linker | High % TFA | Produces C-terminal amides. | acs.org |

| Safety-Catch | Sulfonamide-based Linker | Activation (e.g., alkylation) then cleavage | Stable to standard SPPS conditions until activated. | nih.gov |

| Silyl Ether Linker | Diphenylsilylether | TBAF or TFA | Orthogonal cleavage strategy. | soton.ac.uk |

Advancements in Automation and High-Throughput Synthesis Platforms

Automation has revolutionized peptide synthesis, enabling the rapid production of peptides for research, screening, and therapeutic development. nih.govbeilstein-journals.org The Fmoc-SPPS chemistry is exceptionally well-suited for automation due to the mild deprotection conditions and the ability to monitor the completion of the deprotection step by UV detection of the released fluorenyl group. nih.gov

This compound and other pre-activated esters are ideal for use in automated and high-throughput synthesizers. bachem.comnih.gov

Stability and Convenience: Unlike in situ activation which requires mixing multiple reagents, stable OPfp esters can be stored as stock solutions and dispensed directly, simplifying the hardware and software of automated platforms. bachem.comresearchgate.net

High-Throughput Screening (HTS): The demand for large peptide libraries for drug discovery and epitope mapping has driven the development of high-throughput parallel synthesizers. nih.govukri.org These platforms can produce hundreds or even thousands of unique peptides simultaneously, often in 96-well plate formats or on cellulose (B213188) membranes (SPOT synthesis). nih.govukri.orgresearchgate.net The reliability and clean reactivity of building blocks like this compound are essential for the success of these large-scale parallel syntheses. nih.gov

Flow Chemistry: Continuous-flow peptide synthesizers offer advantages in speed and efficiency. In-line monitoring in these systems can even provide real-time feedback on challenging couplings or the onset of aggregation. acs.org

The combination of robust, pre-activated building blocks like this compound with advanced automation platforms provides a powerful toolkit for modern peptide science, enabling the synthesis of increasingly complex and diverse molecules. biotage.comspringernature.com

Future Research Directions and Emerging Paradigms for Fmoc D Phe Opfp

Expansion to Non-Canonical and Post-Translationally Modified Amino Acid Incorporation

The paradigm of peptide synthesis has shifted from replicating natural sequences to creating novel ones with tailored functions. This is largely achieved by incorporating non-canonical amino acids (ncAAs) and residues mimicking post-translational modifications (PTMs). researchgate.netnih.gov The methodological framework established for using building blocks like Fmoc-D-Phe-OPfp in SPPS is directly transferable to the incorporation of a vast array of ncAAs. researchgate.netontosight.ai Techniques for introducing ncAAs, such as fluorinated phenylalanines to enhance protein stability and bioavailability, rely on the availability of similarly activated Fmoc-protected derivatives. ontosight.ai

Furthermore, the study of cellular processes increasingly requires access to proteins with specific PTMs, such as phosphorylation, glycosylation, and methylation. nih.govsigmaaldrich.comnih.gov The synthesis of peptides bearing these modifications often utilizes specialized Fmoc-protected building blocks designed for stability during SPPS. nih.govsigmaaldrich.com The incorporation of a D-amino acid like D-phenylalanine can itself be considered a form of post-translational modification, a process known as epimerization, which has been observed in natural polypeptide toxins and profoundly impacts their biological activity. nih.gov Future research will likely focus on expanding the library of available Fmoc-amino acid-OPfp and other activated esters to include a wider variety of complex ncAAs and PTM mimics, enabling the synthesis of highly sophisticated and functionally diverse peptides.

Integration with Advanced Chemical Ligation and Bioconjugation Strategies

Peptides synthesized using this compound are increasingly utilized as components in larger, more complex molecular architectures through advanced chemical ligation and bioconjugation techniques. Native Chemical Ligation (NCL) is a powerful method for joining unprotected peptide fragments, one bearing a C-terminal thioester and the other an N-terminal cysteine. nih.govcsic.es While the piperidine (B6355638) used for Fmoc group removal is generally incompatible with thioester stability, strategies have been developed to synthesize peptide thioesters using Fmoc-SPPS, thus allowing peptides containing D-phenylalanine to be incorporated into larger proteins via NCL. nih.govcsic.esfrontiersin.org

Beyond protein assembly, peptides are being conjugated to other molecules to create novel functional constructs. Research is exploring the linkage of peptides to metal complexes for diagnostic or therapeutic purposes and to polymers to enhance solubility and stability. researchgate.netuni-regensburg.de The synthesis of these peptide conjugates often involves incorporating specific reactive handles during SPPS. The versatility of the Fmoc-SPPS process, which employs reagents like this compound, allows for the precise placement of these handles for subsequent bioconjugation reactions. Future work will aim to streamline the integration of SPPS with these ligation and conjugation technologies, creating seamless pathways from peptide synthesis to the generation of complex biomolecules and materials. universiteitleiden.nl

Computational Chemistry Approaches for Reaction Optimization and Prediction

The efficiency of solid-phase peptide synthesis is governed by a complex interplay of reaction kinetics and mass transport phenomena within the polymer resin beads. rsc.org Computational chemistry is emerging as a critical tool for modeling these processes to optimize reaction conditions and predict outcomes. Recent studies have developed mathematical models to describe the diffusion and reaction rates during SPPS. rsc.org

Development of Sustainable and Green Chemistry Protocols for Synthesis

Traditional solid-phase peptide synthesis is characterized by high consumption of hazardous solvents, such as N,N-dimethylformamide (DMF), and the use of toxic reagents like piperidine for Fmoc deprotection. nih.govnih.govcsic.es Recognizing the environmental impact, a major thrust of current research is the development of "green" SPPS protocols. These efforts are directly applicable to syntheses involving this compound.

Key green chemistry initiatives include:

Solvent Replacement: Replacing DMF and other hazardous solvents with more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov

Greener Reagents: Substituting hazardous bases like piperidine with mineral bases such as sodium hydroxide (B78521) for the Fmoc removal step. nih.gov

Process Intensification: Developing protocols that reduce solvent usage by combining the coupling and deprotection steps without intermediate washing, a strategy termed "in situ Fmoc removal". csic.espeptide.com

Water-Based Synthesis: Exploring the use of water as a reaction medium by developing water-dispersible amino acid nanoparticles. nih.gov

The long-term goal is to transform peptide synthesis into a more sustainable practice by improving atom economy and reducing waste, without compromising the efficiency and purity of the final peptide product. nih.govcsic.es

Exploration of Novel Applications in Chemical Biology and Advanced Materials Science

The ability to precisely control peptide sequences using building blocks like this compound is a powerful engine for innovation in chemical biology and materials science. By incorporating D-amino acids, ncAAs, and PTMs, researchers can design peptides with functions far beyond their natural counterparts. bachem.comresearchgate.net

In chemical biology, these custom peptides are being developed as:

Stable Therapeutics: D-amino acid-containing peptides exhibit enhanced resistance to proteases, making them more robust drug candidates. chemimpex.com

Biological Probes: Peptides with unique functional groups can be used to study protein-protein interactions and elucidate biological pathways. researchgate.net

Enzyme Inhibitors: Tailored peptide sequences can be designed to bind with high affinity and specificity to enzyme active sites.

In materials science, peptide-based materials are an area of intense investigation:

Peptide Arrays: Fmoc-amino-OPfp esters are used in techniques that "print" peptides onto solid supports, creating high-density arrays for screening and diagnostic applications. medsci.org

Self-Assembling Biomaterials: Peptides can be designed to self-assemble into well-defined nanostructures like hydrogels and fibers for tissue engineering and drug delivery. chemimpex.com

Functional Surfaces: Surfaces can be modified with peptides to control cell adhesion, promote biocompatibility, or create biosensors. researchgate.net

The continued development of synthetic methodologies utilizing versatile reagents such as this compound will undoubtedly fuel further discoveries and applications in these rapidly evolving fields. rsc.org

Q & A

Q. What is the role of Fmoc-D-Phe-OPfp in solid-phase peptide synthesis (SPPS)?

this compound is an activated ester derivative used to incorporate D-phenylalanine residues into peptides during SPPS. The pentafluorophenyl (OPfp) group enhances reactivity by acting as a leaving group, facilitating efficient coupling with amino-terminated resin-bound peptides. Methodologically, its use requires optimization of solvent systems (e.g., DMF or NMP) and coupling agents (e.g., HOBt/DIC) to minimize racemization and maximize yield .

Q. How should this compound be stored to maintain stability?

Store the compound at -20°C in a desiccated environment to prevent hydrolysis of the OPfp ester. Prior to use, equilibrate to room temperature under inert gas (e.g., nitrogen) to avoid moisture absorption. Stability assays using HPLC or mass spectrometry can verify integrity after long-term storage .

Q. What protocols are recommended for dissolving this compound in SPPS reactions?

Dissolve in anhydrous DMF or NMP at a concentration of 0.1–0.3 M. Sonication for 5–10 minutes under nitrogen ensures complete dissolution. Pre-activation with 1 equivalent of Hünig’s base (e.g., DIEA) for 5 minutes before coupling improves efficiency .

Advanced Research Questions

Q. How does the steric hindrance of the OPfp ester influence coupling efficiency compared to other activated esters (e.g., OSu, OBt)?

Experimental Design Framework (PICOT):

- Population : Model peptide sequences (e.g., AAXGG-NH2).

- Intervention : this compound.

- Comparison : Fmoc-D-Phe-OSu, Fmoc-D-Phe-OBt.

- Outcome : Coupling efficiency (measured via HPLC yield and Kaiser test).

- Time : 30–120 minutes. Steric effects reduce reaction rates but improve selectivity. Kinetic studies under pseudo-first-order conditions (excess amino component) can quantify activation energy differences .

Q. What analytical techniques are effective for quantifying residual this compound post-synthesis?

Use reverse-phase HPLC with a C18 column and UV detection (260 nm for Fmoc). For trace analysis, LC-MS/MS in MRM mode provides sensitivity down to 0.1 ppm. Calibration curves with spiked standards in cleavage cocktail (e.g., TFA/TIS/water) account for matrix effects .

Q. How can researchers address discrepancies in reported coupling yields under varying solvent conditions?

Apply the FINER criteria to experimental validation:

- Feasible : Replicate conditions (solvent purity, temperature control).

- Novel : Compare DMF vs. NMP with controlled water content (<50 ppm).

- Ethical : Disclose solvent waste protocols.

- Relevant : Link outcomes to industrial scalability. Contradictions often arise from trace moisture or residual piperidine; Karl Fischer titration and in-situ FTIR monitoring resolve these .

Data Management & Reproducibility

Q. What data should be archived to ensure reproducibility of this compound-based syntheses?

Follow FAIR principles :

Q. How to validate peptide integrity when unexpected byproducts arise from this compound?

Implement a troubleshooting workflow :

- Isolation : Purify byproducts via prep-HPLC.

- Characterization : Use high-resolution MS and 2D NMR (e.g., HSQC) for structural elucidation.

- Mechanistic Analysis : Compare with control reactions (e.g., Fmoc-L-Phe-OPfp) to identify stereochemical or hydrolytic pathways .

Tables for Methodological Reference

| Parameter | Optimal Range | Validation Technique |

|---|---|---|

| Coupling Time | 30–90 minutes | In-situ FTIR (disappearance of Fmoc peak) |

| Solvent Purity | H2O < 50 ppm | Karl Fischer Titration |

| Activation Base | 1 eq DIEA | pH monitoring during pre-activation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.